3-(4-chlorophenyl)-7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
3-(4-CHLOROPHENYL)-7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a dimethoxybenzodioxolyl group, and a thiazolopyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. The starting materials often include 4-chlorophenyl derivatives and 4,7-dimethoxy-2H-1,3-benzodioxole derivatives. The key steps in the synthesis may involve:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the pyridinone moiety via condensation reactions.
- Functional group modifications to introduce the chlorophenyl and dimethoxybenzodioxolyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
3-(4-CHLOROPHENYL)-7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-CHLOROPHENYL)-1-(2-HYDROXY-4,6-DIMETHOXYPHENYL)ETHANONE
- 2-(2,4-DICHLOROPHENYL)-1-(2-HYDROXY-4,6-DIMETHOXYPHENYL)ETHANONE
- 1-(4-CHLOROPHENYL)-2-HYDROXY-2-(1H-INDOL-3-YL)ETHANONE
Uniqueness
3-(4-CHLOROPHENYL)-7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE is unique due to its combination of functional groups and its potential for diverse biological activities. Its structural complexity allows for a wide range of chemical modifications, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C21H17ClN2O5S |
---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C21H17ClN2O5S/c1-26-14-7-12(18(27-2)20-19(14)28-9-29-20)13-8-15(25)23-17-16(24-30-21(13)17)10-3-5-11(22)6-4-10/h3-7,13H,8-9H2,1-2H3,(H,23,25) |
InChI Key |
WFWHSFMWTDHPSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C3CC(=O)NC4=C3SN=C4C5=CC=C(C=C5)Cl)OC)OCO2 |
Origin of Product |
United States |
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